Cas no 896304-73-7 (6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate)
6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
- 4H-Pyran-4-one, 2-[[(4-methyl-2-thiazolyl)thio]methyl]-5-[(4-nitrobenzoyl)oxy]-
- SR-01000022769-1
- SR-01000022769
- [6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate
- 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
- 896304-73-7
- F2566-0072
- AKOS024268600
- 6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
-
- Inchi: 1S/C17H12N2O6S2/c1-10-8-26-17(18-10)27-9-13-6-14(20)15(7-24-13)25-16(21)11-2-4-12(5-3-11)19(22)23/h2-8H,9H2,1H3
- InChI Key: VPHVOIIALATIAQ-UHFFFAOYSA-N
- SMILES: C1(CSC2=NC(C)=CS2)OC=C(OC(=O)C2=CC=C([N+]([O-])=O)C=C2)C(=O)C=1
Computed Properties
- Exact Mass: 404.01367845g/mol
- Monoisotopic Mass: 404.01367845g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 667
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 165Ų
Experimental Properties
- Density: 1.54±0.1 g/cm3(Predicted)
- Boiling Point: 631.2±65.0 °C(Predicted)
- pka: 2.39±0.10(Predicted)
6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2566-0072-2μmol |
6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
896304-73-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2566-0072-5μmol |
6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
896304-73-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2566-0072-10μmol |
6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
896304-73-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2566-0072-20μmol |
6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
896304-73-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2566-0072-1mg |
6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
896304-73-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2566-0072-2mg |
6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
896304-73-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2566-0072-3mg |
6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
896304-73-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2566-0072-4mg |
6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
896304-73-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2566-0072-5mg |
6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
896304-73-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2566-0072-10mg |
6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate |
896304-73-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
6-{(4-Methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate: A Comprehensive Overview
The compound with CAS No 896304-73-7, commonly referred to as 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate, has garnered significant attention in the scientific community due to its unique chemical structure and potential applications. This compound is a derivative of a pyran system, which is a six-membered oxygen-containing ring, and it incorporates a thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of these functional groups makes it a promising candidate for various chemical and biological studies.
Recent advancements in synthetic chemistry have enabled the precise construction of complex molecules like 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate. Researchers have employed advanced methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions to achieve high yields and purity. These techniques not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is crucial for its potential industrial applications.
The structural complexity of this compound lies in its intricate arrangement of functional groups. The thiazole ring contributes to its aromaticity and stability, while the sulfanyl group introduces sulfur-based reactivity. The pyran ring, being an oxygen-containing heterocycle, adds versatility to its chemical properties. Furthermore, the nitrobenzoate group imparts electron-withdrawing characteristics, which can influence the compound's reactivity in various chemical environments.
Recent studies have highlighted the potential of 6-{(4-methyl-1,3-thiazol-2-y}sulfanylmethyl}-4 oxo 4H pyran 3 yl 4 nitrobenzoate in drug discovery. Its ability to interact with biological targets such as enzymes and receptors has been explored through in vitro assays. Preliminary results suggest that this compound exhibits moderate inhibitory activity against certain enzymes, making it a valuable lead compound for further optimization.
In addition to its biological applications, this compound has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Researchers have investigated its ability to form self-assembled monolayers and its compatibility with various semiconductor materials.
The synthesis of 6-{(4 methyl 1 3 thiazol 2 yl}sulfanylmethyl}-4 oxo 4H pyran 3 yl 4 nitrobenzoate involves a multi-step process that includes nucleophilic substitution, oxidation, and coupling reactions. The use of environmentally friendly solvents and catalysts has been emphasized to align with green chemistry principles. This approach not only reduces the environmental footprint but also enhances the scalability of the synthesis process.
From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the compound's structure. These techniques provide detailed insights into the spatial arrangement of atoms and the presence of specific functional groups.
Looking ahead, ongoing research aims to explore the stereochemical properties of this compound. Understanding its stereochemistry is crucial for optimizing its pharmacokinetic properties and enhancing its bioavailability. Additionally, computational chemistry tools are being utilized to predict its interactions with biological systems at an atomic level.
In conclusion, 6-{(4 methyl 1 3 thiazol 2 yl}sulfanylmethyl}-4 oxo 4H pyran 3 yl 4 nitrobenzoate represents a fascinating intersection of organic synthesis, materials science, and pharmacology. Its unique structure and versatile functional groups position it as a valuable tool for advancing scientific research across multiple disciplines.
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